N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide
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Overview
Description
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide is a complex organic compound that features a combination of heterocyclic structures, including pyridazine, piperidine, and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and piperidine intermediates, followed by their coupling with the thiophene carboxamide moiety. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
The reactions mentioned above are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed under inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: These compounds share the piperidine moiety and exhibit similar pharmacological properties.
Pyridazine derivatives: Compounds with the pyridazine ring are known for their diverse biological activities.
Thiophene derivatives: These compounds are widely studied for their electronic and medicinal properties
Uniqueness
N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-3-methylthiophene-2-carboxamide is unique due to its combination of three different heterocyclic structures, which may confer distinct biological and chemical properties compared to other similar compounds .
Properties
IUPAC Name |
N-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]-3-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-11-14-29-21(15)22(27)23-16-9-12-26(13-10-16)20-8-7-18(24-25-20)17-5-3-4-6-19(17)28-2/h3-8,11,14,16H,9-10,12-13H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMQKQGPEMLXBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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